(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one
Overview
Description
(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core and dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization and oxidation steps to yield the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. Its derivatives could also find use in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one include other benzoxazinone derivatives and compounds with similar structural motifs, such as:
- 3-[(2S,3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid
- 3-{[(3E)-2-(3,4-dimethoxyphenyl)-3-[(4-methoxy-3-methylphenyl)(oxido)methylidene]-4,5-dioxopyrrolidin-1-yl]methyl}pyridin-1-ium
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and potential bioactivity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[(Z)-2-(3,4-dimethoxyphenyl)-2-hydroxyethenyl]-7-methyl-1,4-benzoxazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-4-6-13-17(8-11)25-19(22)14(20-13)10-15(21)12-5-7-16(23-2)18(9-12)24-3/h4-10,21H,1-3H3/b15-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJYJSISDNLOCN-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)O2)C=C(C3=CC(=C(C=C3)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)O2)/C=C(/C3=CC(=C(C=C3)OC)OC)\O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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